2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride
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Overview
Description
2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, a methylazetidinyl group, and a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using appropriate fluorinated aromatic compounds.
Formation of the Methylazetidinyl Group: The azetidinyl group can be synthesized through the reaction of azetidine with alkylating agents.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride
- 2-(3-Chlorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride
- 2-(3-Fluorophenyl)-5-(3-ethylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride
Uniqueness
2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and overall bioactivity compared to similar compounds without the fluorine substitution.
Biological Activity
2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride (CAS No. 2044714-27-2) is a novel compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Oxadiazole derivatives have been shown to exhibit various mechanisms of action depending on their structural features. The presence of the fluorophenyl and methylazetidin moieties in this specific compound suggests potential interactions with biological targets, including enzymes and receptors involved in microbial resistance and neurodegenerative diseases.
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess significant antimicrobial properties. A study highlighted that compounds similar to this compound exhibited notable activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Target Pathogen | MIC (µg/mL) | Activity |
---|---|---|---|
CT1-69 | M. abscessus | 8 | Effective |
CT1-83 | E. coli | 16 | Moderate |
KKL-35 | S. aureus | 32 | Weak |
Neuroprotective Effects
Recent studies have identified neuroprotective properties associated with oxadiazole derivatives. In vitro assays demonstrated that compounds with similar structures could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for cognitive function . Additionally, these compounds showed potential in reversing cognitive dysfunction in animal models induced by scopolamine.
Table 2: Neuroprotective Activity Assays
Case Studies
- Antitubercular Activity : A study evaluated the antitubercular effects of a series of oxadiazole derivatives, including those structurally related to the target compound. The results indicated significant inhibition of both active and dormant states of M. bovis BCG, suggesting that such compounds could be developed as new antitubercular agents .
- Synergistic Effects with Antibiotics : Another investigation revealed that certain oxadiazole derivatives displayed synergistic activity when combined with conventional antibiotics against resistant bacterial strains. This finding points towards the potential for developing combination therapies that enhance efficacy while minimizing resistance development .
Properties
IUPAC Name |
2-(3-fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O.ClH/c1-12(6-14-7-12)11-16-15-10(17-11)8-3-2-4-9(13)5-8;/h2-5,14H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHCCZYKGVLEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C2=NN=C(O2)C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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